Cas no 433259-06-4 (1-(2-nitrophenyl)-4-{5-[3-(trifluoromethyl)phenyl]furan-2-carbothioyl}piperazine)

1-(2-Nitrophenyl)-4-{5-[3-(trifluoromethyl)phenyl]furan-2-carbothioyl}piperazine is a specialized heterocyclic compound featuring a piperazine core linked to a 2-nitrophenyl group and a furan-2-carbothioyl moiety substituted with a 3-(trifluoromethyl)phenyl unit. This structure combines electron-withdrawing (nitro, trifluoromethyl) and electron-donating (furan, piperazine) groups, making it a potential candidate for applications in medicinal chemistry or materials science. The presence of the carbothioyl group enhances its reactivity, particularly in nucleophilic substitution or metal coordination. Its trifluoromethylphenyl substituent may improve lipophilicity and metabolic stability, while the nitrophenyl group could facilitate further functionalization. This compound is suited for research in targeted drug design or as a building block for complex molecular architectures.
1-(2-nitrophenyl)-4-{5-[3-(trifluoromethyl)phenyl]furan-2-carbothioyl}piperazine structure
433259-06-4 structure
Product Name:1-(2-nitrophenyl)-4-{5-[3-(trifluoromethyl)phenyl]furan-2-carbothioyl}piperazine
CAS No:433259-06-4
MF:C22H18F3N3O3S
MW:461.456834316254
CID:5417109
PubChem ID:16957259
Update Time:2025-08-05

1-(2-nitrophenyl)-4-{5-[3-(trifluoromethyl)phenyl]furan-2-carbothioyl}piperazine Chemical and Physical Properties

Names and Identifiers

    • [4-(2-Nitrophenyl)-1-piperazinyl][5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanethione
    • 433259-06-4
    • AKOS024481810
    • (4-(2-nitrophenyl)piperazin-1-yl)(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanethione
    • [4-(2-nitrophenyl)piperazin-1-yl]-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methanethione
    • F3271-0126
    • 1-(2-nitrophenyl)-4-{5-[3-(trifluoromethyl)phenyl]furan-2-carbothioyl}piperazine
    • Inchi: 1S/C22H18F3N3O3S/c23-22(24,25)16-5-3-4-15(14-16)19-8-9-20(31-19)21(32)27-12-10-26(11-13-27)17-6-1-2-7-18(17)28(29)30/h1-9,14H,10-13H2
    • InChI Key: OMZYHBBBDZPYEP-UHFFFAOYSA-N
    • SMILES: S=C(C1=CC=C(C2C=CC=C(C(F)(F)F)C=2)O1)N1CCN(C2C=CC=CC=2[N+](=O)[O-])CC1

Computed Properties

  • Exact Mass: 461.10209710g/mol
  • Monoisotopic Mass: 461.10209710g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 3
  • Complexity: 682
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 97.5Ų

Experimental Properties

  • Density: 1.393±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 580.0±60.0 °C(Predicted)
  • pka: 2.57±0.40(Predicted)

1-(2-nitrophenyl)-4-{5-[3-(trifluoromethyl)phenyl]furan-2-carbothioyl}piperazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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